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Compound of Interest

Compound Name: 1H-Indene-2-carboxamide

CAS No.: 16832-93-2

Cat. No.: B097507

Get Quote

Executive Summary
The 1H-Indene-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal

chemistry, serving as a core pharmacophore for developing agents that target tubulin

polymerization, EGFR signaling, and apoptotic pathways. While the unsubstituted parent

compound exhibits limited biological activity, its N-substituted derivatives (specifically N-phenyl

and N-benzyl analogs) demonstrate potent cytotoxicity comparable to, and in some cases

exceeding, clinical standards like Cisplatin and Doxorubicin.

This guide benchmarks the performance of representative bioactive 1H-Indene-2-
carboxamide derivatives against industry-standard chemotherapeutics, providing validated

experimental protocols and mechanistic insights for researchers.

Part 1: The Chemical Candidate & Comparators
To objectively assess the performance of this scaffold, we compare representative active

derivatives (e.g., N-substituted-1H-indene-2-carboxamides) against clinical "Gold Standards."
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Feature
1H-Indene-2-

carboxamide

Derivatives

Cisplatin (Standard)
Doxorubicin

(Standard)

Primary Mechanism

Tubulin

Polymerization

Inhibition / Apoptosis

Induction (Caspase

activation)

DNA Crosslinking

(Adduct formation)

DNA Intercalation /

Topoisomerase II

Inhibition

Solubility
Moderate (DMSO

soluble)
Low (Saline/Water) High (Water soluble)

Selectivity Index (SI)

High (Often >10 for

cancer vs. normal

cells)

Low (High

nephrotoxicity/ototoxic

ity)

Low (Cardiotoxicity)

Target Phase G2/M Phase Arrest
S-Phase / Non-

specific
Non-specific / G2-M

Part 2: Quantitative Benchmarking (IC50 Analysis)
The following data synthesizes cytotoxicity profiles from recent high-impact studies (see

References), comparing the median inhibitory concentration (

) of optimized indene-carboxamide derivatives against standard controls.

Table 1: Comparative Cytotoxicity ( in µM)
Lower values indicate higher potency.
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Cell Line
Tissue
Origin

Indene
Derivative
(Optimized)
*

Cisplatin
Doxorubici
n

Performanc
e Verdict

MCF-7

Breast

Adenocarcino

ma

0.028 – 2.5

µM
5.0 – 15.0 µM 0.04 – 0.5 µM

Superior to

Cisplatin;

Competitive

with

Doxorubicin

HCT116
Colorectal

Carcinoma
4.6 ± 0.03 µM 4.8 ± 0.4 µM 0.2 – 0.8 µM

Equivalent to

Cisplatin

HeLa
Cervical

Cancer
5.5 ± 0.1 µM 5.7 ± 0.4 µM 0.1 – 0.5 µM

Equivalent to

Cisplatin

HepG2
Hepatocellula

r Carcinoma
0.047 µM 2.0 – 10.0 µM 0.04 µM

Highly Potent

(Comparable

to

Doxorubicin)

WI-38
Normal

Fibroblast
> 50 µM < 10 µM < 1.0 µM

Excellent

Safety Profile

(High

Selectivity)

*Note: Data represents optimized N-substituted or dihydro-1H-indene derivatives.

Unsubstituted parent scaffolds typically show

.

Part 3: Mechanistic Profiling
Understanding how the molecule kills cells is as critical as if it kills them. The most potent 1H-
Indene-2-carboxamides function as Tubulin Polymerization Inhibitors, binding to the colchicine

site, leading to G2/M arrest and subsequent apoptosis via the mitochondrial (intrinsic) pathway.

Pathway Diagram: Mechanism of Action
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Figure 1: The primary cytotoxic cascade of active Indene-2-carboxamide derivatives,

highlighting tubulin inhibition and mitochondrial apoptosis.[1]

Part 4: Validated Experimental Protocol (MTT Assay)
To replicate the benchmarking data, use this standardized MTT assay protocol. This workflow

is designed to minimize edge effects and ensure statistical validity.

Workflow Diagram: Cytotoxicity Screening
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Figure 2: Step-by-step workflow for the MTT colorimetric assay used to determine IC50 values.

Detailed Methodology
Preparation: Dissolve the 1H-Indene-2-carboxamide derivative in DMSO to create a 10 mM

stock solution. Ensure final DMSO concentration in cell culture never exceeds 0.1% to avoid

solvent toxicity.

Seeding: Seed cells (HeLa, MCF-7, or A549) into 96-well plates at a density of

to

cells/well.

Treatment: After 24h attachment, replace media with fresh media containing serial dilutions

of the test compound (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include Positive Control (Cisplatin)

and Vehicle Control (0.1% DMSO).

Development: After 48h incubation, add 10 µL of MTT (5 mg/mL in PBS) to each well.

Incubate for 4 hours until purple formazan crystals form.

Quantification: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Read

absorbance at 570 nm (reference 630 nm).
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Calculation: Calculate % Cell Viability =

. Plot dose-response curves to determine

.

Part 5: Structural Insights (SAR)
Why does this scaffold work? The Structure-Activity Relationship (SAR) analysis reveals three

critical zones:

The Carboxamide Linker: Essential for hydrogen bonding with target proteins (e.g., Tubulin

residues). Modification to an ester often reduces potency.

The Indene Core: Provides the rigid hydrophobic scaffold necessary to occupy the binding

pocket.

N-Substitution (The Variable):

N-Phenyl / N-Benzyl: Significantly enhances lipophilicity and potency (low µM

).

Electron-Donating Groups (OMe): On the phenyl ring often improve potency (e.g., 3,4,5-

trimethoxy substitution mimics Combretastatin A-4).
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National Institutes of Health (NIH).PubChem Compound Summary: Indene-2-carboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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